

Application Notes and Protocols for Bromo-PEG12-acid Conjugation

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Compound of Interest

Compound Name: **Bromo-PEG12-acid**

Cat. No.: **B12417942**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of **Bromo-PEG12-acid**, a heterobifunctional linker, to amine, thiol, and alcohol functionalities. This versatile PEG linker is valuable in bioconjugation, drug delivery, and surface modification, enabling the covalent attachment of molecules with enhanced solubility and bioavailability.

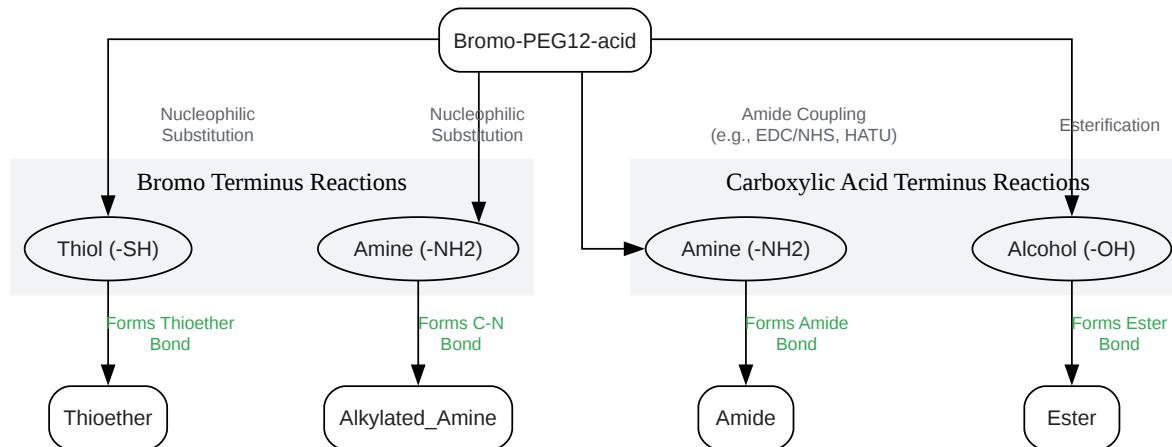
Introduction

Bromo-PEG12-acid possesses two distinct reactive termini: a bromo group and a carboxylic acid. The bromo group serves as a good leaving group for nucleophilic substitution reactions, readily reacting with thiols and amines to form stable thioether and amine linkages, respectively. The carboxylic acid can be activated to react with primary amines, forming a stable amide bond, or with alcohols to form an ester linkage. The hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the resulting conjugate in aqueous media.

Conjugation Reaction Overview

The dual functionality of **Bromo-PEG12-acid** allows for a variety of conjugation strategies. The reaction conditions can be tailored to selectively target either the bromo or the carboxylic acid group.

Diagram: General Reaction Scheme of Bromo-PEG12-acid



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Caption: General reaction pathways for **Bromo-PEG12-acid** conjugation.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the conjugation of **Bromo-PEG12-acid**. Optimization may be required for specific substrates.

Table 1: Reaction Conditions for Bromo Terminus

Nucleophile	Solvent(s)	Temperatur e (°C)	pH	Reaction Time (hours)	Base (optional)
Thiol	Aqueous buffers (PBS, MES), DMF, DMSO	25 - 37	7.0 - 8.5	2 - 24	-
Amine	DMF, DMSO, THF	25 - 60	8.0 - 10.0	12 - 48	DIPEA, TEA, K ₂ CO ₃

Table 2: Reaction Conditions for Carboxylic Acid Terminus (Amide Coupling)

Coupling Reagent	Solvent(s)	Activatio n pH	Conjugati on pH	Temperat ure (°C)	Reaction Time (hours)	Molar Ratios (PEG-Acid:Coupling Reagent: Substrate)
EDC/NHS	Aqueous buffers (MES, PBS), DMF, DMSO	4.7 - 6.0	7.2 - 8.0	25	Activation: 0.25, Conjugatio n: 2 - 12	1 : (1.2- 1.5) : (1- 1.5)
HATU	Anhydrous DMF, DMSO	-	7.0 - 8.0	25	1 - 4	1 : 1.1 : 1.2 (with 2-3 eq. DIPEA)

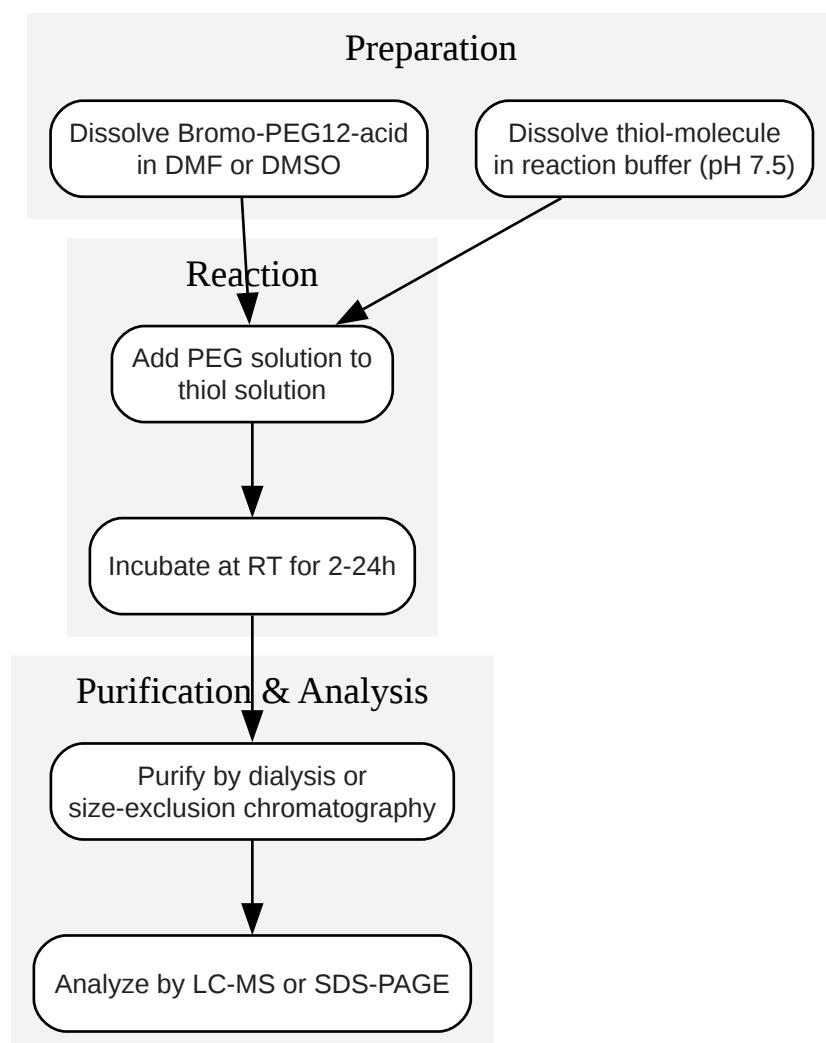
Table 3: Reaction Conditions for Carboxylic Acid Terminus (Esterification)

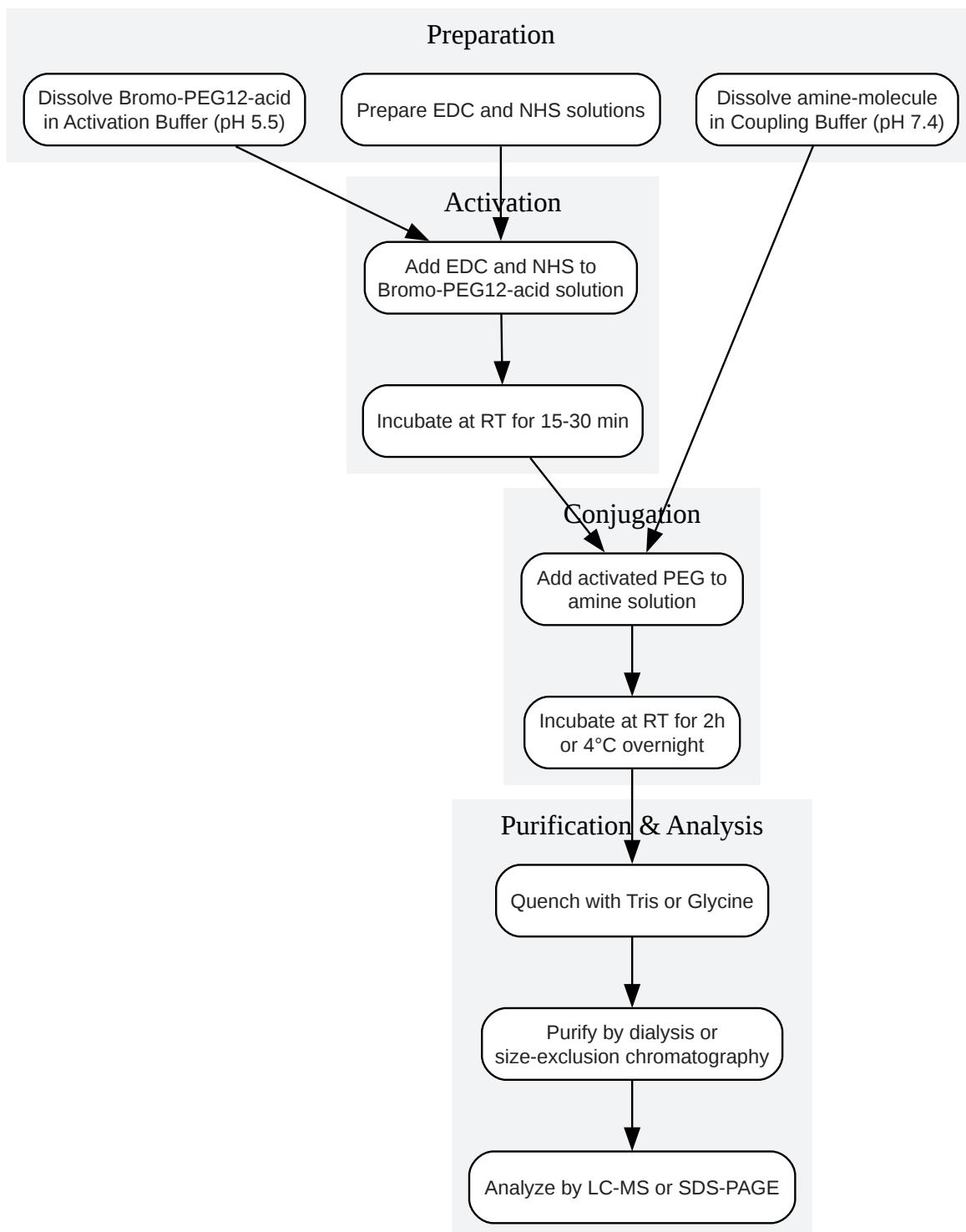
Method	Catalyst	Solvent(s)	Temperature (°C)	Reaction Time (hours)	Notes
Fischer Esterification	Strong acid (e.g., H ₂ SO ₄ , p-TsOH)	Excess alcohol (as solvent) or inert solvent (e.g., Toluene)	80 - 120	12 - 48	Removal of water is critical (e.g., Dean-Stark apparatus).
DCC/DMAP Coupling	DCC, DMAP	Anhydrous DCM, DMF	0 - 25	2 - 12	Byproduct (DCU) is insoluble and needs to be filtered off.

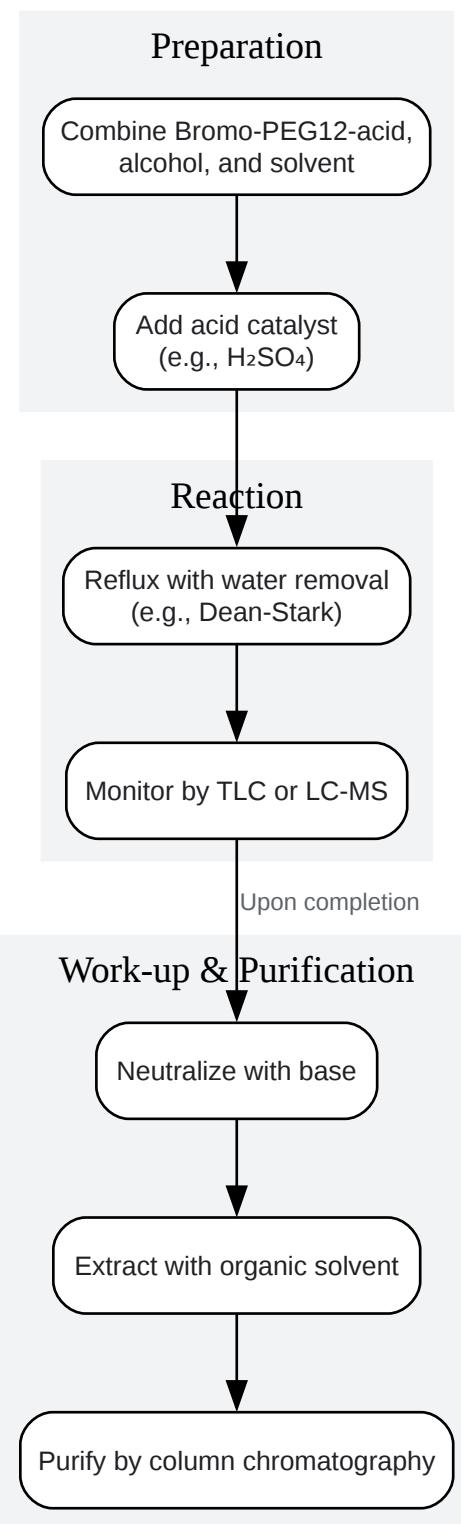
Experimental Protocols

Protocol 1: Conjugation of Bromo-PEG12-acid to a Thiol-Containing Molecule

This protocol describes the formation of a stable thioether bond via nucleophilic substitution at the bromo terminus.







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